2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is a heterocyclic aromatic compound that contains a quinoxaline core substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzene-1,2-diamine with 3-methylquinoxaline-6-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoxaline core and have shown diverse biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the carboxylic acid group enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11ClN2O2 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-15(10-2-5-12(17)6-3-10)19-13-7-4-11(16(20)21)8-14(13)18-9/h2-8H,1H3,(H,20,21) |
InChI Key |
HVIFUAZDLLVHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.